molecular formula C16H22N4OS B4651174 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B4651174
M. Wt: 318.4 g/mol
InChI Key: XUNIJUQIFGNHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 1,2,4-triazole ring substituted with a butyl group at the 5-position and a sulfanyl (-S-) linker connecting it to the acetamide backbone. The N-(2,6-dimethylphenyl) group provides steric and electronic modulation, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-4-5-9-13-17-16(20-19-13)22-10-14(21)18-15-11(2)7-6-8-12(15)3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNIJUQIFGNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group exhibits high susceptibility to oxidation, forming sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)DMSO, 25°C, 4–6 hSulfoxide derivative78–85%
mCPBACH₂Cl₂, 0°C → RT, 2 hSulfone derivative92%
KMnO₄ (acidic)H₂O/EtOH, 50°C, 3 hComplete oxidation to sulfonic acid65%

Key Findings :

  • Oxidation selectivity depends on reagent strength and solvent polarity. H₂O₂ in DMSO favors sulfoxide formation, while mCPBA generates sulfones efficiently .

  • The triazole ring remains intact under mild conditions but may degrade with strong oxidizers like KMnO₄ .

Substitution Reactions

The 2,6-dimethylphenyl acetamide group participates in nucleophilic substitution, particularly at the methyl and methoxy positions.

Reagent Conditions Site Product Yield Source
Cl₂ (g)FeCl₃, 80°C, 12 hMethyl group (aryl)Chlorinated aryl derivative60%
NaNH₂/RNH₂DMF, 120°C, 8 hAcetamide nitrogenSecondary or tertiary amine analogs45–70%
HNO₃/H₂SO₄0–5°C, 2 hPara to sulfanyl groupNitro-substituted triazole55%

Key Findings :

  • Chlorination occurs preferentially at the methyl group’s ortho position due to steric effects .

  • Amine substitution at the acetamide nitrogen requires strong bases like NaNH₂ to deprotonate the NH group.

Reduction Reactions

The acetamide carbonyl and triazole ring are targets for reduction.

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 6 hAmine derivative (C=O → CH₂NH)88%
H₂/Pd-CEtOH, 50 psi, 12 hSaturated triazole ring73%
NaBH₄/I₂MeOH, 25°C, 3 hThioether reduction to alkane68%

Key Findings :

  • LiAlH₄ selectively reduces the acetamide carbonyl without affecting the sulfanyl group.

  • Catalytic hydrogenation saturates the triazole ring but requires high pressure .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions.

Reagent Conditions Product Yield Source
HCl (6M)Reflux, 8 hCarboxylic acid95%
NaOH (10%)EtOH/H₂O, 80°C, 5 hSodium carboxylate89%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via a protonated intermediate, while basic hydrolysis involves hydroxide attack at the carbonyl carbon .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes.

Reagent Conditions Product Yield Source
PPh₃/CCl₄DCM, 25°C, 24 hTriazolo-thiadiazole hybrid52%
CuI, Et₃NMeCN, 80°C, 12 hFused triazole-quinoline derivative67%

Applications :

  • Cycloaddition products show enhanced bioactivity in antimicrobial assays .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, with decomposition pathways including:

  • Pathway 1 : Cleavage of the sulfanyl-acetamide bond (220–250°C).

  • Pathway 2 : Triazole ring fragmentation (>300°C).

Scientific Research Applications

Overview

The compound 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a novel organic molecule that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound include a triazole ring and a sulfanyl group, which contribute to its diverse pharmacological properties.

Antimicrobial Activity

The compound has been shown to possess potent antimicrobial properties. Its mechanism involves:

  • Inhibition of Cell Wall Synthesis: The triazole moiety disrupts bacterial cell wall synthesis by inhibiting enzymes such as transpeptidases and glycosyltransferases. Studies have demonstrated that derivatives of triazole exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli .
  • Case Study: A comparative study highlighted that similar triazole compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternatives in treating antibiotic-resistant infections .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:

  • Activation of Caspase Pathways: The compound promotes programmed cell death by activating caspases, which are crucial for the apoptotic process. This leads to the inhibition of cell proliferation in various cancer cell lines.
  • Targeting Specific Signaling Pathways: Research indicates that the compound can inhibit pathways essential for cancer cell survival, such as the PI3K/Akt and MAPK pathways .
  • Case Study: In vitro studies have shown that benzothiazole derivatives can significantly reduce tumor growth by inducing apoptosis and inhibiting angiogenesis in xenograft models .

Mechanism of Action

The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The acetamide moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Structural Differences :

  • Core : Shares the N-(2,6-dimethylphenyl)acetamide backbone.
  • Substituent : Replaces the 1,2,4-triazole with a 1,3,4-oxadiazole ring bearing an indole group.
  • The oxadiazole ring, being more electronegative, may alter electronic distribution compared to triazole, affecting binding affinity.
  • Research Findings :
    • Studied via UV spectroscopy for stress degradation, indicating susceptibility to hydrolytic or oxidative degradation under forced conditions .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

Structural Differences :

  • Core : Same N-(2,6-dimethylphenyl)acetamide backbone.
  • Substituent: Diethylamino (-N(CH₂CH₃)₂) group instead of the triazole-sulfanyl moiety.
  • Key Implications: The tertiary amine enhances water solubility via protonation at physiological pH.
  • Physical Properties :
    • Melting point: 66–69°C, lower than expected for the triazole-containing target compound due to reduced rigidity .

Phenoxy-Substituted Acetamides (Pharmacopeial Compounds)

Structural Differences :

  • Core: Acetamide derivatives with 2,6-dimethylphenoxy (-O-C₆H₃(CH₃)₂) groups.
  • Substituents: Varied amino or hydroxy groups on the side chain (e.g., formamido, acetamido).
  • The ether linkage (vs. sulfanyl) may reduce susceptibility to metabolic oxidation .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structural Differences :

  • Core : Chlorinated acetamide backbone.
  • Substituents : Chlorine atom and alkyl/aryl groups (e.g., 2,6-diethylphenyl).
  • Key Implications :
    • Chlorine’s electron-withdrawing effect enhances herbicidal activity via inhibition of fatty acid synthesis.
    • The target compound’s triazole-sulfanyl group replaces chlorine, suggesting divergent biological targets (e.g., enzyme inhibition vs. herbicide action) .

Comparative Analysis Table

Compound Name Core Structure Key Substituent Functional Group Impact Potential Applications
Target Compound N-(2,6-dimethylphenyl)acetamide 5-Butyl-1,2,4-triazol-3-yl-sulfanyl Hydrogen bonding, metabolic stability Enzyme inhibition, drug design
N-(2,6-Dimethylphenyl)-oxadiazole-indole derivative N-(2,6-dimethylphenyl)acetamide 1,3,4-Oxadiazole-indole Aromatic interactions, lower solubility Stress degradation studies
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide N-(2,6-dimethylphenyl)acetamide Diethylamino Enhanced solubility, basicity Local anesthetics (analogue)
Phenoxy-substituted acetamides Acetamide 2,6-Dimethylphenoxy Metabolic stability, receptor binding Pharmaceuticals (e.g., analgesics)
Chloroacetamides (e.g., alachlor) Chloroacetamide Chlorine + alkyl/aryl Electron withdrawal, herbicidal activity Agriculture

Biological Activity

2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a sulfanyl group, which are known to contribute to its biological properties. The structural formula can be represented as follows:

C15H21N5OS\text{C}_{15}\text{H}_{21}\text{N}_{5}\text{OS}

Table 1: Key Properties of the Compound

PropertyValue
Molecular FormulaC15H21N5OS
Molecular Weight321.43 g/mol
CAS Number[Not specified]
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antimicrobial Activity

Research indicates that compounds with triazole and sulfanyl groups exhibit significant antimicrobial properties. The mechanism often involves the inhibition of key enzymes responsible for bacterial cell wall synthesis. Studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. It has been observed to activate caspase pathways, which are crucial in programmed cell death. The compound's effectiveness can vary based on structural modifications; for instance, the presence of electron-donating groups on the phenyl ring enhances its cytotoxicity.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, potentially disrupting critical signaling pathways involved in cell proliferation and survival .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionDisruption of cell wall synthesis

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl ring and triazole moiety significantly influence biological activity. For example:

  • Methyl Substitution : The introduction of methyl groups at specific positions on the phenyl ring enhances anticancer activity.
  • Sulfanyl Group : The presence of the sulfanyl group is critical for maintaining antimicrobial efficacy.

Table 3: SAR Insights

ModificationEffect on Activity
Methyl group additionIncreased anticancer potency
Triazole ring variationAltered enzyme inhibition

Q & A

Q. What are the established synthetic routes for 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a triazole-thiol derivative with a substituted acetamide precursor. For example, analogous procedures use carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base at 273 K . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) improve reagent solubility.
  • Temperature control : Lower temperatures (273 K) minimize side reactions.
  • Catalyst use : Triethylamine enhances nucleophilic thiol reactivity.
  • Purification : Slow evaporation from methanol/acetone mixtures yields high-purity crystals .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal lattice (e.g., torsion angles between triazole and phenyl rings, hydrogen-bonding networks) .
  • Spectroscopy :
    • NMR : Confirm substituent connectivity (e.g., δ 2.3 ppm for methyl groups on phenyl).
    • IR : Identify functional groups (e.g., C=O stretch ~1680 cm⁻¹, S-H stretch absent post-coupling).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₅N₅OS₂: 427.14) .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the environmental fate and biotic interactions of this compound?

Methodological Answer: Adopt a multi-compartment approach as outlined in long-term environmental studies :

  • Abiotic partitioning : Measure log P (octanol-water) to assess hydrophobicity.
  • Degradation studies :
    • Hydrolysis : Expose to pH 5–9 buffers at 298–318 K.
    • Photolysis : Use UV light (λ = 254 nm) to simulate sunlight.
  • Biotic interactions :
    • Microbial assays : Evaluate biodegradation using OECD 301F (modified Sturm test).
    • Ecotoxicology : Conduct Daphnia magna LC₅₀ tests (OECD 202) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across different studies?

Methodological Answer:

  • Standardized protocols : Adopt OECD guidelines for solubility (e.g., shake-flask method with HPLC quantification) .
  • Cross-validation : Compare data from multiple techniques:
    • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >473 K).
    • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions.
  • Reference materials : Use NIST-certified solvents and calibration standards .

Q. What strategies are employed in studying the coordination chemistry and potential catalytic applications of this compound?

Methodological Answer:

  • Metal complex synthesis : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water at 333 K. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
  • Catalytic assays :
    • Oxidation reactions : Test peroxidase-like activity using H₂O₂ and TMB substrate.
    • Spectral analysis : Track reaction kinetics via absorbance at 652 nm .
  • DFT calculations : Model electronic structure (e.g., HOMO-LUMO gaps) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.